molecular formula C26H46N4O2S B2944663 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione CAS No. 368888-98-6

7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

Cat. No.: B2944663
CAS No.: 368888-98-6
M. Wt: 478.74
InChI Key: YKMMUEMOAOBXOA-UHFFFAOYSA-N
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Description

7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C25H44N4O2S This compound belongs to the purine family, which are nitrogenous bases found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The process may include:

  • Alkylation: Introduction of the hexadecyl group to the purine core.

  • Methylation: Addition of the methyl group at the 3-position.

  • Sulfanyl Group Addition: Introduction of the 2-methylpropylsulfanyl group at the 8-position.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

  • Reduction: Reduction of the purine ring or the alkyl chain.

  • Substitution Reactions: Replacement of the sulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution Reactions: Using nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Reduced purine derivatives or shorter alkyl chains.

  • Substitution Products: Various functionalized purine derivatives.

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studying the interaction with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione exerts its effects would depend on its specific application. It may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.

Comparison with Similar Compounds

  • 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a different sulfanyl group.

  • 7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione: Similar structure but with an oxo group in the sulfanyl substituent.

Uniqueness: 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of a long alkyl chain and a sulfur-containing substituent, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

368888-98-6

Molecular Formula

C26H46N4O2S

Molecular Weight

478.74

IUPAC Name

7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32)

InChI Key

YKMMUEMOAOBXOA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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